[(2-Nitrophenyl)sulfinyl]acetic acid

Organic synthesis Oxidation chemistry Building block

Central oxidation-state scaffold for SAR studies. Offers distinct pKa/logP profiles vs. sulfanyl/sulfonyl analogs. Published X-ray structure aids crystallization/polymorph screening. Enantiomer (S) available for chiral synthesis. Reduce or oxidize to access full oxidation-state series. Ideal for lead optimization and chiral auxiliary applications.

Molecular Formula C8H7NO5S
Molecular Weight 229.21 g/mol
CAS No. 117737-43-6
Cat. No. B056369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Nitrophenyl)sulfinyl]acetic acid
CAS117737-43-6
Molecular FormulaC8H7NO5S
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)O
InChIInChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
InChIKeyWBGWBUXHHKALPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Nitrophenyl)sulfinyl]acetic Acid (CAS 117737-43-6): Core Physicochemical Profile and Structural Context for Research Procurement


[(2-Nitrophenyl)sulfinyl]acetic acid (CAS 117737-43-6) is a sulfoxide-containing aromatic carboxylic acid with the molecular formula C₈H₇NO₅S and a molecular weight of 229.21 g/mol . The compound features a 2-nitrophenyl group linked to an acetic acid moiety via a sulfinyl (S=O) bridge . Its crystal structure has been determined by single-crystal X-ray diffraction [1]. As a sulfinylacetic acid derivative, it occupies a distinct oxidation state between the corresponding sulfide (sulfanyl) and sulfone (sulfonyl) analogs, a feature that governs its reactivity profile and utility as a synthetic building block.

Why Sulfanyl or Sulfonyl Analogs Cannot Simply Replace [(2-Nitrophenyl)sulfinyl]acetic Acid in Synthetic or Biological Workflows


The sulfinyl (S=O) functional group confers a unique combination of electronic, steric, and stereochemical properties that distinguish it from its sulfide (C–S–C) and sulfone (O=S=O) counterparts. Replacement of the sulfinyl group with a sulfanyl (CAS 6375-65-1) or sulfonyl (CAS 27489-27-6) moiety alters key physicochemical parameters—including acidity (pKa), lipophilicity (logP), and thermal stability (melting point)—that directly impact reactivity, purification, and potential biological interactions [1][2]. Moreover, the sulfinyl group introduces a chiral center at sulfur, enabling stereoselective transformations that are inaccessible with the achiral sulfide or sulfone analogs . These differences render generic substitution scientifically unsound without re-optimization of reaction conditions or biological assays.

Quantitative Differentiation of [(2-Nitrophenyl)sulfinyl]acetic Acid Against Closest Analogs: A Data-Driven Procurement Guide


Intermediate Oxidation State Enables Distinct Synthetic Reactivity Compared to Sulfanyl and Sulfonyl Derivatives

[(2-Nitrophenyl)sulfinyl]acetic acid occupies a defined intermediate oxidation state (sulfoxide, S=O) that is structurally and functionally distinct from the lower sulfide (sulfanyl) and higher sulfone (sulfonyl) oxidation states . The sulfinyl group can be selectively oxidized to the sulfonyl derivative using reagents such as hydrogen peroxide or peracids , providing a controlled entry point to sulfone libraries without over-oxidation of other sensitive moieties. In contrast, the sulfanyl analog (CAS 6375-65-1) requires a two-electron oxidation to reach the sulfoxide and a four-electron oxidation to reach the sulfone, while the sulfonyl analog (CAS 27489-27-6) is already at the highest oxidation state and cannot be further oxidized at sulfur. This positions [(2-nitrophenyl)sulfinyl]acetic acid as a versatile intermediate for accessing both higher and lower oxidation states under mild conditions.

Organic synthesis Oxidation chemistry Building block

Physicochemical Property Differentiation: pKa, logP, and Melting Point Comparison with Sulfanyl and Sulfonyl Analogs

The sulfinyl, sulfanyl, and sulfonyl derivatives exhibit distinct physicochemical profiles that impact handling, purification, and potential biological behavior. The melting point of [(2-nitrophenyl)sulfinyl]acetic acid (185–186 °C with decomposition) is significantly higher than that of the sulfanyl analog (166–168 °C) [1], reflecting stronger intermolecular interactions imparted by the S=O dipole. The pKa of the carboxylic acid group varies systematically with oxidation state: 2.61 (sulfinyl) , 2.93 (sulfanyl) [2], and 2.26 (sulfonyl) [3], indicating that the electron-withdrawing sulfonyl group increases acidity while the electron-donating sulfide decreases it relative to the sulfoxide. LogP values follow a similar trend: 0.52 (sulfinyl) , 1.71 (sulfanyl) [2], and 0.69 (sulfonyl) [3], with the sulfinyl compound exhibiting the lowest lipophilicity among the three.

Physicochemical properties ADME prediction Purification

Stereochemical Utility: The Sulfinyl Group as a Chiral Auxiliary or Ligand Precursor

The sulfinyl sulfur atom in [(2-nitrophenyl)sulfinyl]acetic acid is a stereogenic center when substituted with two different groups, giving rise to enantiomeric forms such as (S)-[(2-nitrophenyl)sulfinyl]acetic acid . This chirality is absent in the sulfanyl analog (CAS 6375-65-1), which possesses a divalent sulfur that is configurationally labile due to rapid pyramidal inversion at room temperature [1]. The sulfonyl analog (CAS 27489-27-6) is achiral at sulfur due to its tetrahedral geometry with two equivalent oxygen atoms. The presence of a stable chiral sulfinyl group enables its use in asymmetric transformations, including as a chiral auxiliary in stereoselective alkylations, as a ligand for transition-metal catalysis, or as a precursor to enantiopure sulfoxides with applications in medicinal chemistry .

Asymmetric synthesis Chiral auxiliary Stereoselective catalysis

Crystallographically Defined Solid-State Structure Supports Rational Design and Crystallization Protocol Development

The crystal structure of [(2-nitrophenyl)sulfinyl]acetic acid has been determined by single-crystal X-ray diffraction and reported in Acta Crystallographica Section E [1]. The structure reveals the precise molecular geometry, including bond lengths, bond angles, and intermolecular hydrogen-bonding networks. In contrast, no peer-reviewed crystal structure is available for the sulfanyl analog (CAS 6375-65-1) or the sulfonyl analog (CAS 27489-27-6) in public databases such as the Cambridge Structural Database (CSD). The availability of a validated crystal structure provides critical information for understanding solid-state stability, guiding polymorph screening, designing co-crystals, and developing reliable crystallization and purification protocols. This structural data also enables accurate computational modeling of molecular interactions and properties.

Crystallography Solid-state chemistry Polymorph screening

High-Value Application Scenarios for [(2-Nitrophenyl)sulfinyl]acetic Acid Based on Quantified Differentiation Evidence


Divergent Synthesis of Sulfide and Sulfone Libraries from a Single Intermediate

Researchers requiring both sulfanyl (reduced) and sulfonyl (oxidized) derivatives of the 2-nitrophenylacetic acid scaffold can procure [(2-nitrophenyl)sulfinyl]acetic acid as a central, intermediate-oxidation-state building block . Oxidation with H₂O₂ or peracids yields the sulfonyl analog, while reduction with SnCl₂ or Fe provides the sulfanyl derivative . This divergent strategy minimizes the number of distinct starting materials required in inventory and enables parallel synthesis of oxidation-state series for structure-activity relationship (SAR) studies.

Enantioselective Synthesis Using the Chiral Sulfinyl Moiety

In asymmetric synthesis campaigns—such as the preparation of chiral sulfoxide ligands or enantiopure pharmaceutical intermediates—[(2-nitrophenyl)sulfinyl]acetic acid offers a configurationally stable stereogenic sulfur center that is absent in the corresponding sulfide and sulfone analogs . Its (S)-enantiomer is commercially defined and can be employed as a chiral auxiliary in stereoselective alkylations, as a precursor to chiral sulfoxide catalysts, or as a building block for accessing enantiomerically enriched bioactive sulfoxides .

Solid-State Formulation and Crystallization Protocol Development

For applications requiring rigorous solid-state characterization—such as polymorph screening, co-crystal design, or formulation development—[(2-nitrophenyl)sulfinyl]acetic acid provides the critical advantage of a published single-crystal X-ray structure [1]. This atomic-resolution structural data, unavailable for the sulfanyl and sulfonyl analogs, enables rational design of crystallization conditions, prediction of solid-state stability, and accurate computational modeling of intermolecular interactions [1].

Physicochemical Property Tuning in Lead Optimization

In medicinal chemistry lead optimization, the divergent pKa (2.61 vs. 2.93 for sulfanyl and 2.26 for sulfonyl) and logP (0.52 vs. 1.71 for sulfanyl and 0.69 for sulfonyl) profiles of [(2-nitrophenyl)sulfinyl]acetic acid provide a distinct ionization and lipophilicity space [2][3][4]. This property set may confer advantages in balancing solubility, permeability, and protein binding compared to the more lipophilic sulfanyl or more acidic sulfonyl analogs, making it a valuable comparator in structure-property relationship (SPR) analysis.

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